molecular formula C14H14N4O B14440768 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol CAS No. 74402-80-5

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol

Cat. No.: B14440768
CAS No.: 74402-80-5
M. Wt: 254.29 g/mol
InChI Key: OQIKTPSJAHVTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol is a compound that features an imidazole ring, a phenol group, and an ethyl bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(1H-imidazol-1-yl)ethane with phenol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .

Comparison with Similar Compounds

2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be compared with other imidazole-containing compounds such as:

The uniqueness of this compound lies in its combination of the imidazole ring and phenol group, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

74402-80-5

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-[1,1-di(imidazol-1-yl)ethyl]phenol

InChI

InChI=1S/C14H14N4O/c1-14(17-8-6-15-10-17,18-9-7-16-11-18)12-4-2-3-5-13(12)19/h2-11,19H,1H3

InChI Key

OQIKTPSJAHVTGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)(N2C=CN=C2)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.